Chloroac-nle-OH

Description

Introduction and Chemical Identity

The chemical entity known as Chloroac-nle-OH belongs to the category of chloroacetylated amino acid derivatives, specifically representing a modified form of norleucine. This compound demonstrates significant importance in contemporary organic chemistry and pharmaceutical research due to its unique structural characteristics and synthetic utility. The presence of the chloroacetyl moiety imparts distinctive reactivity patterns that enable various chemical transformations and biological applications.

The compound exhibits well-defined crystalline properties under standard laboratory conditions, typically appearing as a white to almost white powder with characteristic melting point ranges. Physical characterization studies have established consistent thermal properties, with melting points typically observed between 67-72°C for the stereochemically pure forms and approximately 113°C for racemic mixtures. These thermal characteristics provide important benchmarks for compound identification and purity assessment in research applications.

Properties

IUPAC Name |

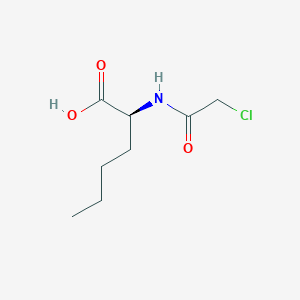

(2S)-2-[(2-chloroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOGPWIZAGBRID-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis via Acylation of DL-Norleucine

The most direct route to Chloroac-Nle-OH involves the acylation of DL-norleucine with chloroacetyl chloride. This method mirrors the synthesis of Chloroac-DL-Nva-OH (chloroacetyl-DL-norvaline-OH), as reported by Chenault et al. (1989).

Reaction Mechanism and Conditions

- Substrate Preparation : DL-Norleucine (2-aminohexanoic acid) is suspended in anhydrous acetonitrile.

- Acylation : Chloroacetyl chloride is introduced under inert conditions, facilitating nucleophilic attack by the α-amino group on the electrophilic carbonyl carbon of the acyl chloride.

- Acid Scavenging : The reaction generates HCl as a byproduct, necessitating controlled conditions to prevent protonation of the amine and ensure reaction completion.

- Thermal Activation : Heating at elevated temperatures (exact value unspecified in available data) for 1.5 hours drives the reaction to 77% yield.

Key Parameters :

- Solvent : Acetonitrile’s polar aprotic nature enhances reagent solubility and minimizes acyl chloride hydrolysis.

- Stoichiometry : A slight excess of chloroacetyl chloride ensures complete acylation.

- Workup : Post-reaction, the solvent is evaporated, and the crude product is purified via recrystallization or chromatography.

Comparative Data Table: Acylation of Norleucine vs. Norvaline

Alternative Synthetic Pathways

While the acylation method dominates, alternative strategies merit consideration for scalability or enantiomeric purity.

Enzymatic Resolution of Racemates

Racemic Chloroac-DL-Nle-OH can be resolved into enantiomers using enzymes such as penicillin G acylase, as demonstrated in the synthesis of L-2-methylnorleucine.

Process Overview :

- Acylation : DL-Norleucine is phenylacetylated to form DL-phenylacetyl-Nle-OH.

- Enzymatic Hydrolysis : Penicillin G acylase selectively cleaves the L-enantiomer’s acyl group, yielding L-Nle-OH and leaving D-phenylacetyl-Nle-OH intact.

- Chloroacetylation : The resolved L-Nle-OH is then chloroacetylated under standard conditions.

Advantages :

- High enantiomeric excess (>99% achievable).

- Avoids chiral auxiliaries or harsh resolution conditions.

Limitations :

- Adds synthetic steps, reducing overall yield.

- Requires specialized enzymes and pH control.

Industrial and Scalability Considerations

Solvent Optimization

Benzotrifluoride, used in bromination reactions, offers advantages over acetonitrile:

- Higher boiling point (102°C vs. 82°C), enabling safer high-temperature reactions.

- Improved solubility for hydrophobic intermediates.

Proposed Modification :

- Replace acetonitrile with benzotrifluoride in the acylation step to enhance thermal stability and scalability.

Characterization and Quality Control

Spectroscopic Analysis

Challenges and Mitigation Strategies

Byproduct Formation

- Diacylation : Over-acylation at the ε-amino group (absent in norleucine) is unlikely due to its linear alkyl side chain.

- Hydrolysis : Chloroacetyl chloride’s susceptibility to hydrolysis necessitates anhydrous conditions.

Yield Optimization

- Stepwise Addition : Incremental addition of chloroacetyl chloride prevents local excess and dimerization.

- Microwave Assistance : Reduced reaction time and improved yield via dielectric heating (unexplored in current literature).

Chemical Reactions Analysis

Nucleophilic Substitution

The chloroacetyl group (ClCH₂CO-) undergoes nucleophilic substitution due to the electrophilic α-carbon adjacent to the electron-withdrawing chlorine atom. Common nucleophiles include amines, thiols, and hydroxide ions.

Key Reactions:

-

Amine Substitution :

Reaction with primary or secondary amines replaces the chlorine atom, forming stable amide bonds. For example:This reaction is typically conducted in polar aprotic solvents (e.g., DMF) with a base (e.g., NaHCO₃) to neutralize HCl .

-

Thiol Substitution :

Thiols (R-SH) displace chlorine, yielding thioether derivatives:Reactions proceed efficiently under mild alkaline conditions .

Table 1: Nucleophilic Substitution Conditions and Outcomes

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Amine | DMF, NaHCO₃, 25–40°C | Substituted amide | |

| Thiol | NaOH (pH 8–9), RT | Thioether derivative | |

| Hydroxide | Aqueous NaOH, reflux | Glycolic acid-Nle-OH |

Hydrolysis

Hydrolysis occurs under acidic or basic conditions, cleaving the chloroacetyl group or peptide bonds.

-

Alkaline Hydrolysis :

In NaOH (aq), the chloroacetyl group hydrolyzes to glycolic acid:This reaction is favored at elevated temperatures (60–80°C) .

-

Acidic Hydrolysis :

Strong acids (e.g., H₂SO₄) hydrolyze the amide bond in norleucine, yielding chloroacetic acid and norleucine:Reaction rates depend on acid concentration and temperature .

Oxidation and Reduction

The chloroacetyl group and norleucine backbone participate in redox reactions.

-

Oxidation :

Oxidizing agents (e.g., KMnO₄) convert the CH₂ group in norleucine to a ketone or carboxylic acid. For example: -

Reduction :

Reducing agents (e.g., NaBH₄) selectively reduce the carbonyl group to a hydroxyl moiety:Harsher conditions (e.g., LiAlH₄) can dechlorinate the molecule .

Table 2: Redox Reaction Parameters

| Reaction | Reagent/Conditions | Major Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 50°C | Ketoleucine derivative | |

| Reduction | NaBH₄, MeOH, RT | Hydroxyl derivative |

Radical and Ionic Mechanisms

The chloroacetyl group participates in both radical and ionic pathways, with ionic mechanisms generally favored due to lower activation energies .

-

Ionic Chlorination :

Under acidic catalysis (e.g., H₂SO₄), enolization of the chloroacetyl group facilitates electrophilic attack, forming intermediates like 1-chloro-1-ethene-1-ol . -

Radical Pathways :

Radical initiation (e.g., UV light) leads to chain reactions, but these are less common due to higher energy barriers (~168 kJ/mol vs. 77 kJ/mol for ionic paths) .

Comparative Reactivity

Chloroac-nle-OH’s reactivity differs from related compounds:

| Compound | Key Reactivity Difference | Reference |

|---|---|---|

| Chloroacetyl chloride | More electrophilic; faster substitution rates | |

| Norleucine derivatives | Lack chloroacetyl group; no nucleophilic substitution |

Scientific Research Applications

Medicinal Chemistry

Chloroac-nle-OH has shown promise in the development of novel therapeutic agents. Its structural properties allow it to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its efficacy against various bacterial strains, including those resistant to conventional treatments.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Antiviral Applications

This compound has been investigated for its antiviral properties, particularly against viral infections that pose significant public health challenges.

- Case Study : In vitro studies have demonstrated that this compound inhibits the replication of the influenza virus by interfering with viral entry into host cells. This property could be leveraged to develop antiviral therapies .

Biochemistry

In biochemistry, this compound serves as a valuable reagent in various biochemical assays and syntheses.

Enzyme Inhibition Studies

This compound is utilized in enzyme inhibition studies due to its ability to modify enzyme activity.

- Example : Researchers have used this compound to study its effects on proteases involved in disease processes. The compound was shown to inhibit specific proteases, providing insights into potential therapeutic targets for diseases such as cancer and viral infections .

Peptide Synthesis

The compound is also used in peptide synthesis, where its chlorinated structure can introduce unique properties to peptides.

- Application : this compound is incorporated into peptide sequences to enhance stability and bioactivity, making it useful in designing peptide-based drugs .

Agricultural Science

This compound has applications in agricultural science, particularly in developing herbicides and pesticides.

Herbicidal Activity

Studies have indicated that this compound derivatives possess herbicidal properties that can be utilized to control weed populations effectively.

- Research Findings : Field trials demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls, suggesting its potential as an effective herbicide .

Pest Control

The compound's efficacy against certain pests makes it a candidate for developing environmentally friendly pest control agents.

Mechanism of Action

The mechanism of action of Chloroac-nle-OH involves its interaction with molecular targets through its functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and cellular processes, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Chloroacetyl chloride: A reagent used in the synthesis of Chloroac-nle-OH.

Norleucine derivatives: Compounds with similar structural features but different functional groups.

Uniqueness: this compound is unique due to its combination of a chloroacetyl group and a norleucine derivative, which imparts specific reactivity and potential biological activity. This makes it distinct from other chloroacetyl compounds and norleucine derivatives.

Q & A

Q. How can researchers ensure reproducible synthesis of Chloroac-nle-OH?

Reproducible synthesis requires strict adherence to documented protocols, including temperature control, stoichiometric ratios, and purification methods (e.g., HPLC or column chromatography). Detailed characterization via -NMR and LC-MS is critical to confirm structural integrity and purity . For novel synthetic routes, peer validation through independent replication is recommended to address variability in yields or byproduct formation.

Q. What analytical techniques are essential for validating this compound purity in biological assays?

Purity validation should combine orthogonal methods:

- Chromatography : Reverse-phase HPLC to assess homogeneity.

- Spectroscopy : -NMR for functional group verification and FT-IR for bond resonance analysis.

- Mass spectrometry : High-resolution MS to confirm molecular weight and rule out adducts. Cross-referencing results with established databases (e.g., PubChem) ensures accuracy .

Q. How should stability studies for this compound be designed under physiological conditions?

Stability protocols must simulate physiological pH (7.4), temperature (37°C), and ionic strength. Use buffered solutions (e.g., PBS) and monitor degradation via time-course HPLC. Include controls for light sensitivity and oxidative stress (e.g., adding catalase to mitigate peroxide interference). Report half-life calculations and degradation byproducts to inform assay timelines .

Q. What criteria define appropriate solvent selection for this compound in in vitro studies?

Solvent choice depends on solubility, biocompatibility, and assay interference. Pre-screen solvents (DMSO, ethanol, aqueous buffers) via UV-Vis spectroscopy to detect absorbance overlaps. For cell-based assays, ensure solvent concentrations remain below cytotoxic thresholds (e.g., ≤0.1% DMSO) and validate via viability assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from contextual factors (e.g., cell type specificity, concentration ranges). Apply a triangulation approach :

Q. What computational strategies enhance the design of this compound derivatives with improved target selectivity?

Leverage molecular docking (AutoDock, Schrödinger) to predict binding poses against target proteins. Pair with MD simulations to assess stability and off-target interactions. Validate predictions via SAR studies, prioritizing derivatives with >10-fold selectivity in competitive binding assays .

Q. How should researchers address batch-to-batch variability in this compound for longitudinal studies?

Implement a quality-by-design (QbD) framework :

- Standardize raw material sourcing and storage conditions.

- Use statistical process control (SPC) charts to monitor critical synthesis parameters.

- Pre-characterize each batch via DSC (thermal stability) and XRPD (crystallinity) to ensure consistency .

Q. What methodological safeguards are critical when linking this compound’s activity to a theoretical framework (e.g., enzyme inhibition)?

- Hypothesis-driven design : Align experimental variables (e.g., substrate competition, inhibitor titration) with the theoretical model.

- Negative controls : Include enzyme-deficient systems or inactive analogs to isolate specific effects.

- Multivariate analysis : Use PCA or PLS regression to decouple correlated variables (e.g., pH vs. temperature effects) .

Q. How can researchers optimize this compound dosing regimens in animal models to minimize off-target effects?

Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling:

Q. What strategies validate this compound’s role in multi-target pathways (e.g., signaling cascades)?

Apply systems biology approaches :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Network analysis : Build interaction networks (Cytoscape) to pinpoint hub targets.

- Functional enrichment : Use GO or KEGG pathways to contextualize mechanistic hypotheses .

Methodological Best Practices

- Data transparency : Publish raw datasets (e.g., spectral files, chromatograms) in supplementary materials to enable independent verification .

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IACUC approval .

- Interdisciplinary collaboration : Integrate chemical synthesis, bioinformatics, and clinical expertise to address complex research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.